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Abstract
Brolamfetamine, also known as DOB (2,5-dimethoxy-4-bromoamphetamine), is a potent

psychedelic compound belonging to the substituted amphetamine class. Its pharmacological

activity is primarily mediated by its interaction with serotonin receptors, particularly the 5-HT₂

subfamily. This technical guide provides an in-depth overview of the pharmacological profile of

Brolamfetamine, with a focus on its receptor binding affinity, functional activity, and the

experimental methodologies used for their determination. Quantitative data are presented in

tabular format for clarity, and key experimental workflows and signaling pathways are illustrated

using diagrams.

Introduction
Brolamfetamine (DOB) is a classical serotonergic hallucinogen first synthesized by Alexander

Shulgin.[1] It is recognized for its high potency and long duration of action.[1] The psychedelic

effects of Brolamfetamine are primarily attributed to its agonist activity at the serotonin 2A (5-

HT₂A) receptor.[1][2] Due to its selectivity for the 5-HT₂ receptor subfamily, DOB is frequently

utilized as a research tool to investigate the function of these receptors.[1][3] This document
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serves as a comprehensive resource for professionals in the fields of pharmacology and drug

development, detailing the current understanding of Brolamfetamine's molecular interactions

and physiological effects.

Receptor Binding Affinity
The affinity of Brolamfetamine for various neurotransmitter receptors has been characterized

through radioligand binding assays. The data consistently demonstrate a high affinity for the 5-

HT₂ family of receptors, with lower affinity for other serotonin receptor subtypes and other

neurotransmitter receptors.

Table 1: Receptor Binding Affinities (Ki) of Brolamfetamine (DOB)
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Receptor Ki (nM) Notes

Serotonin Receptors

5-HT₂A 59[2]
High affinity; primary target for

psychedelic effects.

5-HT₂B -

Agonist activity reported,

specific Ki values not

consistently found in reviewed

literature.

5-HT₂C -

Agonist activity reported,

specific Ki values not

consistently found in reviewed

literature.

5-HT₁A 2,550 - 7,904 Low affinity.

5-HT₁B 941 Low affinity.

5-HT₁D 636 Low affinity.

5-HT₁E 556 - 1,427 Low affinity.

Other Receptors

TAAR1 (human) - Very weak agonist.[1][3]

TAAR1 (rhesus monkey) - Weak agonist.[1][3]

Note: Ki values can vary between studies depending on the experimental conditions, such as

the radioligand and tissue preparation used.

Pharmacological Profile and Mechanism of Action
Brolamfetamine is a potent partial agonist at 5-HT₂A receptors.[2] The psychedelic effects are

mediated through the activation of these receptors, which are highly expressed in the cerebral

cortex.[3] The (R)-enantiomer of DOB is the more active stereoisomer.[1] In contrast to

entactogens like MDMA, Brolamfetamine does not induce the release of serotonin.[1]
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5-HT₂A Receptor Signaling Pathway
The activation of the 5-HT₂A receptor by Brolamfetamine initiates a cascade of intracellular

signaling events. The 5-HT₂A receptor is primarily coupled to the Gq/G₁₁ family of G proteins.

Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol

triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium

(Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be

fundamental to the psychedelic effects of Brolamfetamine.
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Preparation

Assay

Separation

Detection & Analysis

1. Membrane Preparation
(e.g., from rat frontal cortex or

cells expressing 5-HT2A receptors)

3. Incubation
- Combine membranes, [³H]ketanserin,

and varying concentrations of Brolamfetamine.
- Incubate to reach equilibrium.

2. Reagent Preparation
- Assay Buffer

- [³H]ketanserin (Radioligand)
- Brolamfetamine (Test Compound)

- Non-specific binding control (e.g., unlabeled ketanserin)

4. Filtration
- Rapidly filter the mixture through

glass fiber filters to separate
bound from free radioligand.

5. Washing
- Wash filters with ice-cold buffer

to remove non-specifically bound radioligand.

6. Scintillation Counting
- Measure radioactivity retained on the filters.

7. Data Analysis
- Calculate IC₅₀ from the competition curve.

- Determine Ki using the Cheng-Prusoff equation.
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Preparation

Experiment

Data Collection & Analysis

1. Animal Acclimation
(e.g., Male C57BL/6J mice)

3. Drug Administration
(e.g., Intraperitoneal injection)

2. Drug Preparation
(Brolamfetamine dissolved in vehicle)

4. Observation
(Place mouse in observation chamber)

5. Head-Twitch Counting
(Manual or automated)

6. Data Analysis
(Dose-response curve)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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